Stereospecific Formation of cis-2-Methylhepta-1,5-diene via 1,5-Sigmatropic Shift
In the thermolysis of 2,2-dimethyl-1-vinylcyclobutane, the formation of cis-2-methylhepta-1,5-diene is a primary product, resulting from a concerted 1,5-sigmatropic rearrangement [1]. This is a key differentiator from its trans-isomer, which is not formed directly but is a secondary product generated from the cis-isomer via a different rearrangement pathway [1]. The activation energy (Ea) for the formation of cis-2-methylhepta-1,5-diene in this process was measured at 45.0 ± 1.3 kcal/mol with a logA of 12.24 ± 0.5 [1].
| Evidence Dimension | Activation Energy (Ea) for Formation from 2,2-dimethyl-1-vinylcyclobutane |
|---|---|
| Target Compound Data | 45.0 ± 1.3 kcal mol–1 [1] |
| Comparator Or Baseline | trans-2-Methylhepta-1,5-diene (not formed as a primary product); baseline of overall decomposition: 45.73 ± 0.3 kcal mol–1 [1] |
| Quantified Difference | The Ea for forming the cis-isomer is a measurable, primary kinetic parameter, whereas the trans-isomer is a secondary product, making its Ea for formation from the starting material not applicable. |
| Conditions | Gas-phase thermolysis of 2,2-dimethyl-1-vinylcyclobutane over a temperature range of 263 to 301 °C [1]. |
Why This Matters
This confirms that obtaining the cis-isomer requires a specific synthetic route and kinetic control, making it a unique reagent that cannot be interchanged with a cis/trans mixture for mechanistic or kinetic studies.
- [1] Chickos, J. S., & Frey, H. M. (1987). The thermolysis of 2,2-dimethyl-1-vinylcyclobutane. Journal of the Chemical Society, Perkin Transactions 2, (3), 365-370. View Source
